

Unraveling the Crystal Structures of Phenylpyrazole Carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of phenylpyrazole carboxylic acid derivatives is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray diffraction data of key derivatives, offering insights into their solid-state conformations and intermolecular interactions.

Phenylpyrazole carboxylic acids are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} The precise spatial arrangement of atoms within these molecules, as determined by X-ray diffraction, is crucial for understanding their structure-activity relationships and for the design of new, more potent therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for two distinct phenylpyrazole carboxylic acid derivatives, providing a basis for structural comparison.

Derivative Name	5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid	1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid
Chemical Formula	C ₁₁ H ₇ F ₃ N ₂ O ₂ [3]	C ₁₂ H ₁₂ N ₂ O ₂
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	12.345(6)	10.123(1)
b (Å)	15.678(7)	11.456(1)
c (Å)	18.912(8)	10.567(1)
α (°)	90	90
β (°)	109.87(2)	101.23(1)
γ (°)	90	90
Volume (Å ³)	3436(3)	1198.1(2)
Z (molecules/unit cell)	12 (Z' = 3)[3]	4
Key Intermolecular Interactions	O—H...O, C—H...N, C—H...F hydrogen bonds[3]	Hydrogen bonding and π-π stacking interactions
Dihedral Angle (Phenyl-Pyrazole)	Molecule A: 48.7°, Molecule B: 51.5°, Molecule C: different orientation[3][4]	65.6°

Note: The crystallographic data for 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid was determined from powder X-ray diffraction data, which is a notable achievement as single crystals of suitable quality were not obtainable.[3] This derivative uniquely crystallizes with three molecules in the asymmetric unit (Z' = 3), leading to significant variations in the intermolecular interactions experienced by each molecule.[3]

Experimental Protocols

A comprehensive understanding of the experimental conditions is essential for the replication and validation of crystallographic data. The following sections detail the methodologies employed for the synthesis and X-ray diffraction analysis of the compared derivatives.

Synthesis and Crystallization

The synthesis of phenylpyrazole carboxylic acid derivatives typically involves multi-step reactions. For instance, the synthesis of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through a series of reactions starting from commercially available reagents.[4]

Crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction. Slow evaporation of a saturated solution of the compound in an appropriate solvent system is a commonly used technique. For example, single crystals of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid were grown from a solution of ethanol and water.

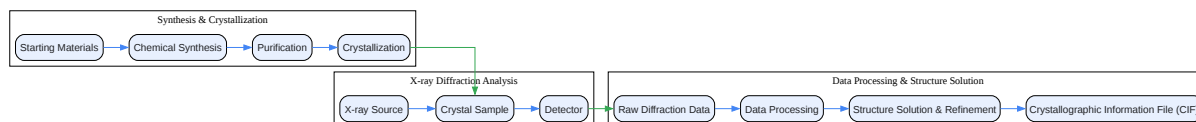
X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD): For 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, PXRD data was collected at ambient temperature using a Bruker D8 Advance diffractometer with CuK α radiation ($\lambda = 1.5418 \text{ \AA}$) operating in the Bragg-Brentano geometry.[3]

Single-Crystal X-ray Diffraction: For 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, data was collected on a suitable single-crystal X-ray diffractometer. The crystal structures of similar pyrazole-carboxylic acid complexes have been determined using single-crystal X-ray diffraction, providing detailed information on bond lengths and angles.[5]

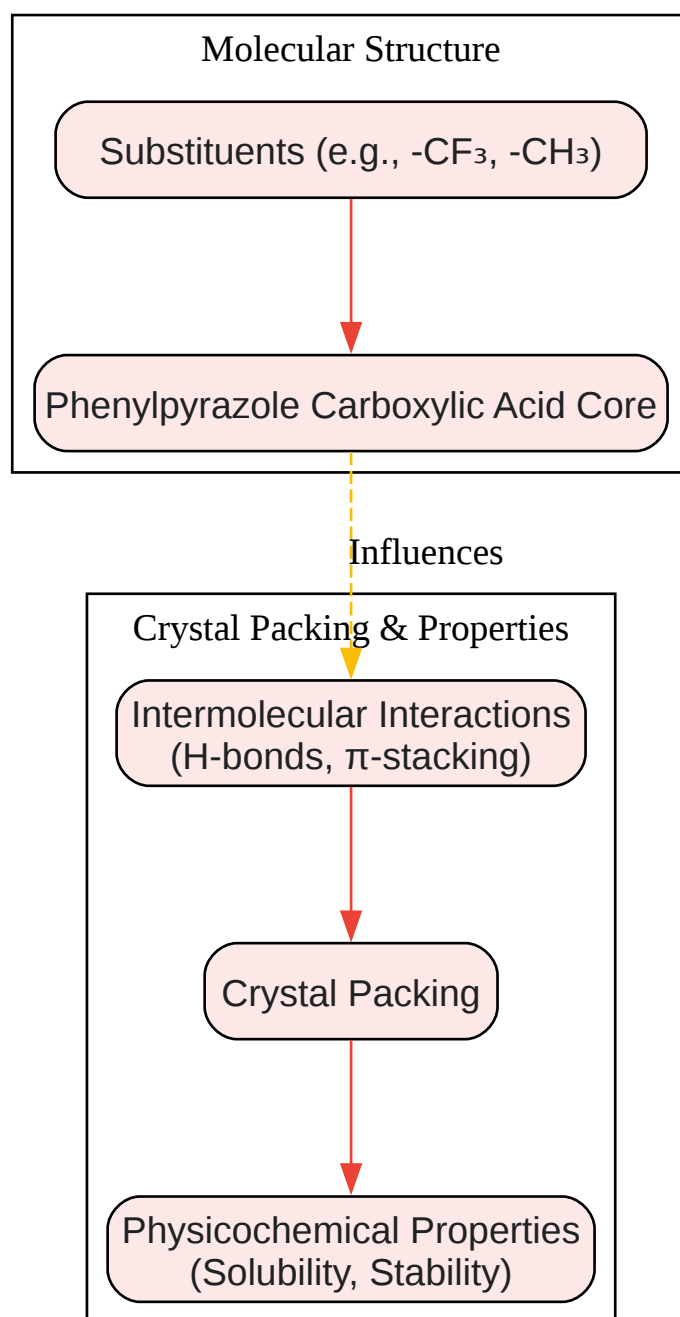
Visualizing the Experimental Workflow and Structural Relationships

To better illustrate the processes and relationships involved in the X-ray diffraction analysis of phenylpyrazole carboxylic acid derivatives, the following diagrams are provided.



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Caption: Experimental workflow from synthesis to crystallographic data analysis.



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Caption: Relationship between molecular structure and crystal packing.

In conclusion, the X-ray diffraction analysis of phenylpyrazole carboxylic acid derivatives reveals a rich diversity in their crystal structures, driven by the nature and position of substituents on the core scaffold. This structural information is invaluable for understanding their solid-state properties and for guiding the development of new and improved

pharmaceutical compounds. The interplay of strong and weak intermolecular forces, such as hydrogen bonds and π - π stacking, dictates the overall crystal packing, which in turn influences key physicochemical properties like solubility and stability.[3][6][7]

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